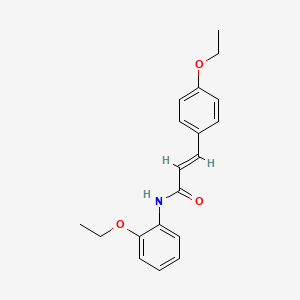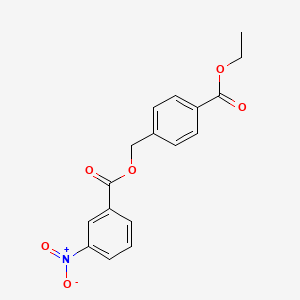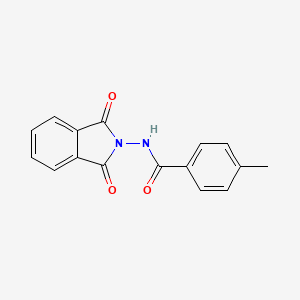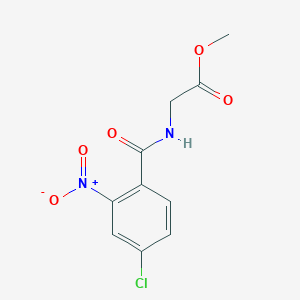
1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research. PTA is a triazole-based compound that has been synthesized and studied for its potential applications in various fields of research, including drug discovery, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is primarily attributed to its ability to inhibit specific enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. By inhibiting these enzymes, 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can induce cell death in cancer cells while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have several biochemical and physiological effects, including the inhibition of specific enzymes, the induction of cell death in cancer cells, and the modulation of various signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. However, one of the limitations of using 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, including the development of novel synthetic methods for its production, the optimization of its anticancer activity, and the investigation of its potential applications in other fields of scientific research, such as biochemistry and medicinal chemistry. Additionally, further studies are needed to better understand the potential toxic effects of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 3-aminopyridine with phenylsulfonyl chloride and sodium azide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant potential as an anticancer agent, as it can induce cell death in cancer cells through the inhibition of specific enzymes that are essential for cell survival.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-5-pyridin-3-yl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-13-16-12(10-5-4-8-15-9-10)17-18(13)21(19,20)11-6-2-1-3-7-11/h1-9H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWMKHGYNCADMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)


![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)


![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)


